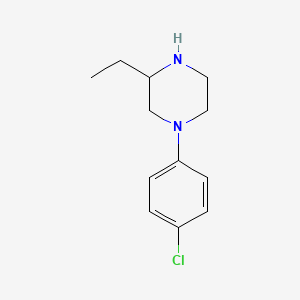
1-(4-Chlorophényl)-3-éthylpipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Chlorophenyl)-3-ethylpiperazine" is a derivative of piperazine featuring a chlorophenyl group and an ethyl substituent. Piperazine derivatives are known for their biological activities and potential therapeutic applications. They are often explored for their interactions with various receptors in the body, such as the A1 adenosine receptor, which can influence allosteric enhancer activity . The structural variations in these compounds, such as the presence of chlorophenyl groups, can significantly affect their biological activity and physical properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of various substituents to the piperazine ring to explore their effects on biological activity. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where modifications at the 5-position of the thiophene ring were found to have a fundamental effect on allosteric enhancer activity at the A1 adenosine receptor . Although the specific synthesis of "1-(4-Chlorophenyl)-3-ethylpiperazine" is not detailed in the provided papers, similar synthetic strategies could be applied, involving the attachment of the chlorophenyl and ethyl groups to the piperazine core.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their biological activity. X-ray diffraction analyses are commonly used to determine the crystal structure of these compounds, providing insights into their conformation and geometry . For example, the crystal structure of a related compound, 1-ethylpiperazine-1,4-diium tetrachlorocadmate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . Such structural information is essential for understanding the interactions of these molecules with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are often explored to modify their structure and enhance their biological properties. The reactivity of specific positions on the piperazine ring can be studied using techniques such as Fukui function calculations, which help identify reactive sites for chemical modifications . The chemical reactions of "1-(4-Chlorophenyl)-3-ethylpiperazine" would likely involve the functional groups attached to the piperazine ring, influencing its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as their spectroscopic characteristics, thermal behavior, and dielectric properties, are important for their practical applications. Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, are used to study these properties . Additionally, differential scanning calorimetry (DSC) and dielectric measurements can provide information on phase transitions and the material's response to temperature changes . The presence of substituents like the chlorophenyl and ethyl groups in "1-(4-Chlorophenyl)-3-ethylpiperazine" would influence these properties, potentially affecting the compound's stability and suitability for various applications.
Applications De Recherche Scientifique
Activité antileishmanienne
La leishmaniose, une maladie tropicale négligée causée par des parasites protozoaires, affecte des millions de personnes chaque année. Les chercheurs ont synthétisé 1-(4-Chlorophényl)-3-éthylpipérazine comme agent antileishmanien potentiel. Sa structure halogénée suggère des propriétés antiparasitaires, ce qui la rend appropriée pour des études plus approfondies dans le traitement de cette maladie débilitante .
Développement de médicaments et affinité de liaison
En tant que solide incolore, This compound a suscité un intérêt dans le développement de médicaments. Les chercheurs explorent son affinité de liaison avec les protéines cibles. Comprendre ses interactions peut aider à concevoir de nouveaux médicaments .
Optique non linéaire
Le composé 3-(4-chlorophényl)-1-(pyridin-3-yl)prop-2-én-1-one (CPP) montre un potentiel prometteur en optique non linéaire. Des études confirment son potentiel de génération de deuxième et troisième harmonique à différentes longueurs d'onde. Sa polarisabilité statique et dynamique élevée la rend précieuse dans ce domaine .
Synthèse de matériaux et études biologiques
This compound : trouve des applications au-delà de la recherche médicale. Il est polyvalent, utilisé dans la synthèse de matériaux et les études biologiques. Sa structure unique contribue à son utilité multiforme.
Safety and Hazards
Mécanisme D'action
Target of Action
Many piperazine derivatives are known to interact with various receptors in the nervous system, including dopamine, serotonin, and histamine receptors . The specific targets of “1-(4-Chlorophenyl)-3-ethylpiperazine” would depend on its exact structure and properties.
Mode of Action
Piperazine derivatives can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or prevent it from being activated . The exact mode of action would depend on the compound’s structure and the receptor it interacts with.
Biochemical Pathways
The interaction of a compound with its target receptor can trigger various biochemical pathways. For example, activation of dopamine receptors can affect pathways involved in mood and reward, while activation of histamine receptors can affect pathways involved in inflammation and allergic responses .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, but their distribution, metabolism, and excretion can vary widely .
Result of Action
The molecular and cellular effects of a compound’s action depend on the biochemical pathways it affects. For example, a compound that activates dopamine receptors could have effects such as increased mood and motivation, while a compound that blocks histamine receptors could reduce inflammation and allergic responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For example, certain substances can enhance or inhibit the absorption of the compound, and extreme pH or temperature can affect its stability .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKBNIVCSCAEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)
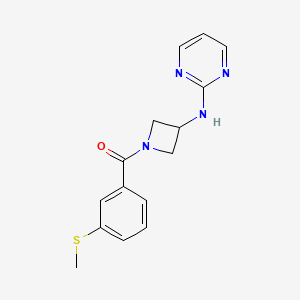
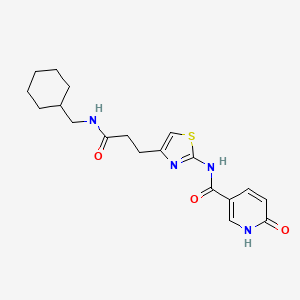
![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)
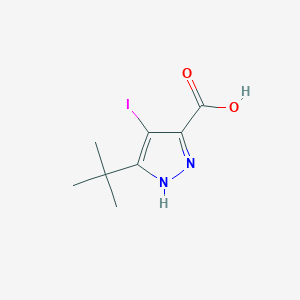

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

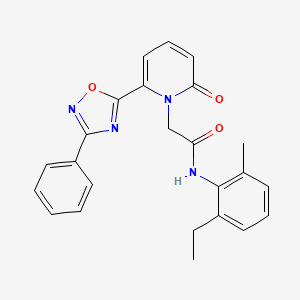
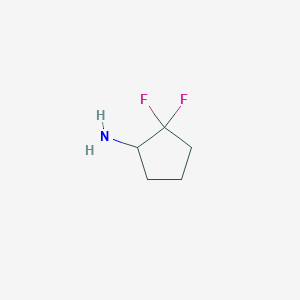
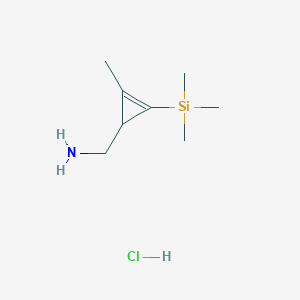
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)